molecular formula C8H18ClN3O2S B2880715 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride CAS No. 1171085-92-9

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride

Cat. No.: B2880715
CAS No.: 1171085-92-9
M. Wt: 255.76
InChI Key: YYXUDUJCXSBTHJ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is often used as a building block in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

This compound is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with pyrrolidine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted piperazine derivatives.

Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures to ensure the desired product formation.

Scientific Research Applications

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and intermediates for various applications.

Comparison with Similar Compounds

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Pyridyl)piperazine: This compound has a pyridine ring instead of a pyrrolidine sulfonyl group and is used in the synthesis of medicinally important molecules.

    1-(2-Pyrimidyl)piperazine: This compound features a pyrimidine ring and is used in the development of antibacterial agents.

    1-(3-Chlorophenyl)piperazine: This compound has a chlorophenyl group and is known for its psychoactive properties.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUDUJCXSBTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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